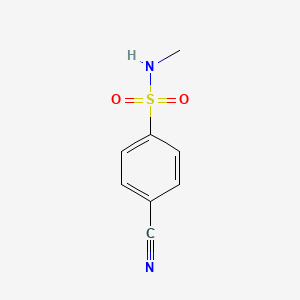

4-cyano-N-methylbenzenesulfonamide

Overview

Description

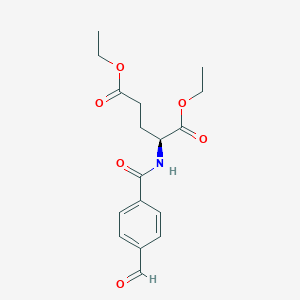

4-cyano-N-methylbenzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C8H8N2O2S and a molecular weight of 196.23 .

Synthesis Analysis

A mild and effective method for ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride is introduced at ambient temperature . The synthesis of assorted derivatives of N-cyano-N-arylbenzenesulfonamide as electrophilic cyanation agent can be further improved using Ag/feldspar nanocomposite .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and a cyano group .Chemical Reactions Analysis

In the synthesis of chemical compounds, cyanamide moiety comprises an unusual dual feature, an electrophilic section nitrile and a nucleophilic sp3-amino nitrogen . The nitrile group can be converted to diverse functionalities and thus constitute a key component for the preparation of pharmaceuticals, herbicides, medicinal chemistry, agrochemicals and also dyes .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H8N2O2S and a molecular weight of 196.23 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specific databases .Scientific Research Applications

Electrophilic Cyanation in Synthesis

4-Cyano-N-methylbenzenesulfonamide, as a variant of N-cyano-N-phenyl-p-methylbenzenesulfonamide, has been utilized in electrophilic cyanation reactions. This method is employed for synthesizing various benzonitriles, including those with pharmaceutical relevance, from aryl bromides, highlighting its importance in the synthesis of complex organic molecules (Anbarasan, Neumann, & Beller, 2011).

Deoxycyanamidation of Alcohols

The compound has a role in the one-pot deoxycyanamidation of alcohols, offering a pathway to synthesize tertiary cyanamides. This innovative approach leverages the less explored desulfonylative reactivity of N-cyano-N-phenyl-p-methylbenzenesulfonamide, indicating its versatility in organic synthesis (Ayres et al., 2017).

Cyanation of C-H Bonds in Alkenes

The rhodium-catalyzed cyanation of C-H bonds in alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide is an efficient method to synthesize acrylonitriles. This methodology demonstrates the reagent's capability in functional group transformations, essential in pharmaceutical and fine chemical industries (Chaitanya & Anbarasan, 2015).

Synthesis of Antagonists for HIV-1 Infection

In a more biologically oriented application, derivatives of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide have been investigated for their potential as antagonists in the prevention of human HIV-1 infection. This research underscores the significance of such compounds in developing therapeutic agents (Cheng De-ju, 2015).

Antibacterial and Antiproliferative Potential

Studies have also explored the antibacterial and lipoxygenase inhibition properties of various sulfonamide derivatives. These compounds have shown promising results against different bacterial strains, highlighting their potential in addressing infectious diseases and inflammatory conditions (Abbasi et al., 2017).

Mechanism of Action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Mode of Action

It has been used as a cyanating reagent in the synthesis of β,β-disubstituted acrylonitriles . The mechanism involves electrophilic cyanation of an alkenylrhodium intermediate .

Biochemical Pathways

Its role as a cyanating reagent suggests it may influence pathways involving the synthesis of nitrile compounds .

Result of Action

The result of 4-cyano-N-methylbenzenesulfonamide’s action is the synthesis of β,β-disubstituted acrylonitriles .

Action Environment

The reactions it is involved in have been reported to occur under mild conditions .

Safety and Hazards

Future Directions

The use of 4-cyano-N-methylbenzenesulfonamide in the synthesis of β,β-disubstituted acrylonitriles has been developed . This approach does not require directing groups, tolerates various functional groups, and provides a concise and green access to a wide range of disubstituted acrylonitriles in generally good to excellent yields under mild conditions . This indicates a promising future direction for the use of this compound in organic synthesis .

properties

IUPAC Name |

4-cyano-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRQHFCCAKIMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295600 | |

| Record name | 4-Cyano-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56236-82-9 | |

| Record name | 4-Cyano-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56236-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Dimethylidene-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B3191586.png)

![5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3191611.png)

![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)